molecular formula C27H18O3 B1295284 1,3,5-Tribenzoylbenzene CAS No. 25871-69-6

1,3,5-Tribenzoylbenzene

Cat. No.: B1295284
CAS No.: 25871-69-6
M. Wt: 390.4 g/mol
InChI Key: FDSRSUAVHPFWGT-UHFFFAOYSA-N
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Description

1,3,5-Tribenzoylbenzene: is an organic compound with the molecular formula C27H18O3 . It is a triketone derivative of benzene, where three benzoyl groups are attached to the 1, 3, and 5 positions of the benzene ring. This compound is known for its symmetrical structure and is used in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Tribenzoylbenzene can be synthesized through the cyclotrimerization of phenylethynyl ketone. This reaction is typically carried out in a high-temperature and high-pressure water environment close to a supercritical state, without the addition of a catalyst . The reaction conditions involve heating the mixture to around 200°C for 7 minutes or 150°C for 60 minutes, yielding the desired product in good yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar cyclotrimerization processes, but optimized for larger scales. The use of pressurized hot water and the absence of added catalysts make this method environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tribenzoylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,3,5-tribenzoylbenzene involves its interaction with various molecular targets. The compound’s triketone structure allows it to participate in multiple chemical reactions, including coordination with metal ions and formation of hydrogen bonds with biological molecules.

Comparison with Similar Compounds

Properties

IUPAC Name

(3,5-dibenzoylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O3/c28-25(19-10-4-1-5-11-19)22-16-23(26(29)20-12-6-2-7-13-20)18-24(17-22)27(30)21-14-8-3-9-15-21/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSRSUAVHPFWGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180519
Record name 1,3,5-Tribenzoylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25871-69-6
Record name 1,3,5-Tribenzoylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025871696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Tribenzoylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to produce 1,3,5-tribenzoylbenzene?

A: this compound can be synthesized through various methods. One approach involves the cyclotrimerization of 1-phenyl-2-propyn-1-one in pressurized hot water. This method, conducted in the absence of added catalysts, can yield this compound in up to 74% yield after 60 minutes at 150 °C []. Another method utilizes a catalytic amount of diethylamine to trimerize benzoylacetylenes, leading to the formation of this compound derivatives [].

Q2: What is the impact of substituents on the phenyl ring during the synthesis of this compound via cyclotrimerization?

A: Research indicates that substituents on the phenyl ring of the starting material (1-phenyl-2-propyn-1-one) can influence the reaction rate and yield of this compound during cyclotrimerization in pressurized hot water. For instance, a p-methyl substituent was found to retard the reaction, while a p-chloro substituent enhanced it []. This suggests that electron-withdrawing groups on the phenyl ring may promote the reaction.

Q3: How is this compound utilized in material science?

A: this compound serves as a promising building block in the development of advanced materials, particularly in the field of organic electronics. Its electron-accepting properties make it suitable for use as an electron-acceptor component in thermally activated delayed fluorescence (TADF) materials []. For example, researchers have synthesized TADF materials like TBP-DmCz and TBP-TmCz by combining this compound with electron-donating carbazole derivatives. These materials exhibit desirable properties such as high thermal stability and efficient TADF, making them suitable for applications in organic light-emitting diodes (OLEDs) [].

Q4: What is the crystal structure of this compound?

A: this compound crystallizes in the triclinic crystal system, belonging to the space group P1 (No. 2). Its unit cell dimensions are a = 7.799(2) Å, b = 12.019(2) Å, c = 21.665(3) Å, α = 94.11(2)°, β = 97.59(2)°, and γ = 91.29(2)° [].

Q5: Are there any known liquid crystalline properties associated with this compound derivatives?

A: Yes, specific derivatives of this compound have been shown to exhibit liquid crystalline behavior. For instance, attaching three alkyl chains to the core structure results in a compound exhibiting a discotic lamellar phase. Increasing the length of these alkyl chains to six or nine carbons induces a hexagonal columnar phase []. This demonstrates the potential for tailoring the self-assembly and mesophase behavior of this compound derivatives through structural modifications.

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